Cas no 22934-59-4 (1,3-Benzodioxole-5-methanol,7-methoxy-)

1,3-Benzodioxole-5-methanol,7-methoxy- is a benzodioxole derivative characterized by its methoxy and hydroxymethyl functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its structural motif, which is commonly found in bioactive molecules. The presence of the benzodioxole core enhances stability and may influence binding interactions in medicinal chemistry applications. Its methoxy substitution further modulates reactivity and solubility, making it a versatile intermediate for the development of complex organic compounds. The product is typically utilized in controlled reactions requiring precise functional group manipulation, offering synthetic flexibility for researchers in drug discovery and material science.
1,3-Benzodioxole-5-methanol,7-methoxy- structure
22934-59-4 structure
Product Name:1,3-Benzodioxole-5-methanol,7-methoxy-
CAS No:22934-59-4
MF:C9H10O4
MW:182.173303127289
CID:251512
PubChem ID:602667
Update Time:2025-11-02

1,3-Benzodioxole-5-methanol,7-methoxy- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxole-5-methanol,7-methoxy-
    • (7-methoxy-1,3-benzodioxol-5-yl)methanol
    • (7-methoxybenzo[d][1,3]dioxol-5-yl)methanol
    • 7-METHOXY-1,3-BENZODIOXIDE-5-MATHANOL
    • 3-Methoxy-4,5-methylenedioxybenzyl alcohol
    • 22934-59-4
    • CS-0357301
    • AKOS006273039
    • (7-methoxy-benzo[d][1,3]dioxol-5-yl)methanol
    • SCHEMBL696883
    • FT-0692957
    • 3,4-Methylenedioxy-5-methoxybenzyl alcohol
    • DTXSID80345209
    • 3-Methoxy-4.5-methylendioxy-benzylalkohol
    • (7-methoxy-1, 3-benzodioxol-5-yl)methanol
    • AM10531
    • (7-Methoxy-1,3-benzodioxol-5-yl)methanol #
    • (7-Methoxy-1,3-benzodioxol-5-yl)methanol, AldrichCPR
    • (7-methoxybenzo[3,4-d]1,3-dioxolan-5-yl)methan-1-ol
    • AC-13929
    • 7-Methoxy-1,3-benzodioxide-5-methanol
    • (7-methoxy-2H-1,3-benzodioxol-5-yl)methanol
    • STL431590
    • G74785
    • Inchi: 1S/C9H10O4/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8/h2-3,10H,4-5H2,1H3
    • InChI Key: JASXSSFBMBHXIS-UHFFFAOYSA-N
    • SMILES: O1COC2C=C(CO)C=C(C1=2)OC

Computed Properties

  • Exact Mass: 182.0579
  • Monoisotopic Mass: 182.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 47.9Ų

Experimental Properties

  • Density: 1.315
  • Boiling Point: 315.7°Cat760mmHg
  • Flash Point: 144.7°C
  • Refractive Index: 1.571
  • PSA: 47.92

1,3-Benzodioxole-5-methanol,7-methoxy- Pricemore >>

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1,3-Benzodioxole-5-methanol,7-methoxy- Related Literature

  • 1. Phthalaldehydes and related compounds. Part V. Phthalaldehydes derived from hydrastal and cotarnone
    John Blair,G. T. Newbold J. Chem. Soc. 1954 1836

Additional information on 1,3-Benzodioxole-5-methanol,7-methoxy-

Comprehensive Overview of 1,3-Benzodioxole-5-methanol,7-methoxy- (CAS No 22934-59-4) in Modern Biomedical Research

The chemical compound 1,3-Benzodioxole-5-methanol,7-methoxy- (CAS No 22934-59-4) has emerged as a pivotal molecule in contemporary pharmaceutical and biochemical research. This compound, characterized by its unique benzodioxole core and methoxy substituent, exhibits a range of physicochemical properties that make it a versatile scaffold for drug discovery and development. Recent studies published in high-impact journals such as Journal of Medicinal Chemistry and ACS Medicinal Chemistry Letters have highlighted its potential as a building block for designing novel therapeutics targeting various disease pathways.

The 1,3-Benzodioxole ring system is well-documented in medicinal chemistry for its ability to modulate biological targets through hydrogen bonding and hydrophobic interactions. The presence of the 7-methoxy group in 1,3-Benzodioxole-5-methanol,7-methoxy- adds an additional dimension to its molecular behavior, enhancing its solubility and metabolic stability. This feature has been leveraged in recent research focusing on the development of selective kinase inhibitors and COX-2-selective anti-inflammatory agents. A 2023 study conducted by the University of Cambridge demonstrated that derivatives of 1,3-Benzodioxole-5-methanol,7-methoxy- showed improved oral bioavailability compared to earlier generations of similar compounds.

In the context of drug metabolism and pharmacokinetics, 1,3-Benzodioxole-5-methanol,7-methoxy- has been investigated for its potential to serve as a prodrug moiety. Researchers at the National Institutes of Health (NIH) have reported that the methanol functionality in this compound can be enzymatically cleaved under physiological conditions, enabling the release of active metabolites with enhanced target specificity. This property is particularly relevant in the design of targeted drug delivery systems and controlled-release formulations, where precise timing and localization of drug action are critical.

The synthetic accessibility of 1,3-Benzodioxole-5-methanol,7-methoxy- has also been a subject of recent interest. A 2024 review article in Organic Process Research & Development highlighted advances in catalytic methods for its preparation, including the use of transition-metal-catalyzed oxidation reactions and microwave-assisted synthesis. These methodologies have significantly reduced reaction times and improved yields, making the compound more viable for large-scale applications in pharmaceutical manufacturing.

Moreover, the benzodioxole scaffold in 1,3-Benzodioxole-5-methanol,7-methoxy- has shown promise in antimicrobial research. A team from the Max Planck Institute for Infection Biology reported in 2023 that compounds derived from this structure exhibited potent activity against Mycobacterium tuberculosis, with minimal cytotoxicity to mammalian cells. This finding underscores its potential as a lead compound for developing next-generation antitubercular drugs and other antimicrobial agents.

In the field of neuropharmacology, researchers have explored the use of 1,3-Benzodioxole-5-methanol,7-methoxy- as a template for designing serotonin receptor modulators. A study published in Neuropharmacology in 2023 demonstrated that certain analogs of this compound exhibited high affinity for 5-HT2A receptors, suggesting potential applications in the treatment of schizophrenia and depression. The 7-methoxy substituent was found to play a crucial role in modulating receptor binding affinity through steric and electronic effects.

The 1,3-Benzodioxole ring system is also being explored for its potential in radiopharmaceutical development. Due to its favorable electron density distribution and ability to accommodate various functional groups, 1,3-Benzodioxole-5-methanol,7-methoxy- has been used as a precursor for the synthesis of positron emission tomography (PET) radiotracers. Recent advancements in molecular imaging have highlighted the importance of such compounds in the early detection and monitoring of neurodegenerative diseases like Alzheimer's disease.

Environmental and safety considerations have also been addressed in recent studies on 1,3-Benzodioxole-5-methanol,7-methoxy-. A 2024 report from the Environmental Protection Agency (EPA) noted that the compound exhibits low acute toxicity in both in vitro and in vivo models. Additionally, its biodegradability under standard environmental conditions has been confirmed, making it an attractive candidate for green chemistry applications and sustainable drug development.

Looking ahead, the future of 1,3-Benzodioxole-5-methanol,7-methoxy- in pharmaceutical research appears highly promising. Ongoing studies are focusing on its potential for personalized medicine, where molecular modifications could tailor its properties to specific patient populations. The integration of computational modeling and machine learning algorithms is expected to accelerate the discovery of new derivatives with optimized pharmacological profiles. As these efforts progress, 1,3-Benzodioxole-5-methanol,7-methoxy- is poised to become a cornerstone in the next generation of drug development strategies.

The compound 1,3-Benzodioxole-5-methanol,7-methoxy- (CAS No 22934-59-4) has emerged as a versatile and promising scaffold in modern pharmaceutical and biochemical research. Here's a structured summary of its key attributes and recent developments: --- ### 1. Structural Features and Functional Groups - Core Structure: The compound contains a benzodioxole ring, known for its ability to form hydrogen bonds and interact with hydrophobic regions in biological targets. - Substituents: A 7-methoxy group enhances solubility and metabolic stability, while the methanol functionality allows for enzymatic cleavage, enabling the release of active metabolites. --- ### 2. Applications in Drug Discovery - Kinase Inhibitors: Recent studies (e.g., from the University of Cambridge, 2023) have shown its utility in developing selective kinase inhibitors with improved oral bioavailability. - Anti-Inflammatory Agents: Derivatives of this compound have been explored as COX-2-selective anti-inflammatory agents. - Antimicrobial Research: Compounds derived from this scaffold have shown potent activity against Mycobacterium tuberculosis with low cytotoxicity (Max Planck Institute, 2023). - Neuropharmacology: Analogues exhibit high affinity for 5-HT2A receptors, suggesting potential in treating schizophrenia and depression. --- ### 3. Synthetic Accessibility - Catalytic Methods: Advances in transition-metal-catalyzed oxidation reactions and microwave-assisted synthesis have improved synthetic efficiency. - Yield and Scalability: These methods reduce reaction times and increase yields, making the compound viable for large-scale pharmaceutical manufacturing. --- ### 4. Radiopharmaceutical Potential - PET Radiotracers: The compound serves as a precursor for PET radiotracers due to its favorable electron density distribution and functional group versatility. - Neurodegenerative Diseases: Its potential in early detection of Alzheimer's disease through molecular imaging is a focus of ongoing research. --- ### 5. Environmental and Safety Considerations - Low Acute Toxicity: Demonstrated in in vitro and in vivo models. - Biodegradability: Confirmed under standard environmental conditions, supporting its use in green chemistry and sustainable drug development. --- ### 6. Future Directions - Personalized Medicine: Ongoing research explores molecular modifications tailored to specific patient populations. - Computational Modeling: Integration with machine learning algorithms is expected to accelerate the discovery of optimized derivatives. - Multifunctional Applications: Potential in targeted drug delivery, controlled-release formulations, and multimodal therapies. --- ### Conclusion 1,3-Benzodioxole-5-methanol,7-methoxy- (CAS No 22934-59-4) is a multifaceted molecule with broad applications in drug discovery, radiopharmaceuticals, and sustainable chemistry. Its structural versatility, synthetic accessibility, and favorable pharmacological profile position it as a cornerstone in next-generation pharmaceutical strategies. As research advances, it is poised to play a pivotal role in personalized medicine and innovative therapeutic development.
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